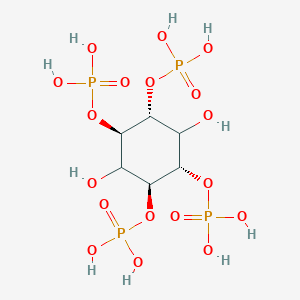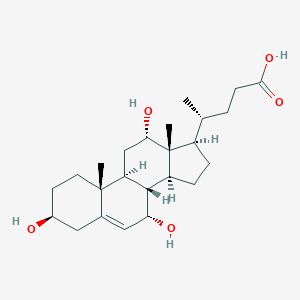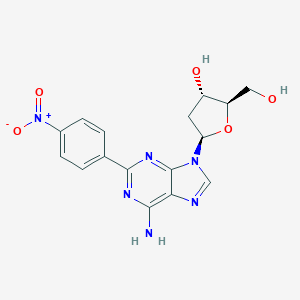
2-(p-Nitrophenyl)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Nitrophenyl)-2'-deoxyadenosine (NPdA) is a modified nucleoside that has gained attention in scientific research due to its unique properties. It is a non-natural analog of deoxyadenosine, where the hydrogen atom at the 2'-position of the ribose sugar is replaced by a nitrophenyl group. This modification alters the physicochemical properties of the nucleoside, making it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(p-Nitrophenyl)-2'-deoxyadenosine is not fully understood, but it is believed to act as a DNA intercalator, where it inserts itself between the base pairs of DNA. This can cause structural changes in the DNA, which can affect DNA replication, repair, and transcription.
Biochemical and Physiological Effects:
2-(p-Nitrophenyl)-2'-deoxyadenosine has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can affect DNA replication. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, 2-(p-Nitrophenyl)-2'-deoxyadenosine has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(p-Nitrophenyl)-2'-deoxyadenosine in lab experiments is that it is a non-natural analog of deoxyadenosine, which means that it is not present in normal DNA. This makes it a useful tool for studying DNA replication and repair, as it can be specifically incorporated into DNA strands. However, one limitation is that the synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process, which can be time-consuming and expensive.
Orientations Futures
There are many future directions for the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine in scientific research. One direction is the development of new methods for the synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine, which can make it more accessible to researchers. Another direction is the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine as a tool for studying epigenetic modifications, as it can be incorporated into DNA strands and can be used to study the binding of proteins to modified DNA. Additionally, 2-(p-Nitrophenyl)-2'-deoxyadenosine can be used as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, which can be explored in future studies.
In conclusion, 2-(p-Nitrophenyl)-2'-deoxyadenosine is a modified nucleoside that has unique properties and has been used in various scientific research applications. Its synthesis method is a multi-step process, and it can be specifically incorporated into DNA strands. 2-(p-Nitrophenyl)-2'-deoxyadenosine has many potential future directions, including the development of new synthesis methods and its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process that involves the protection and deprotection of functional groups. The starting material is 2'-deoxyadenosine, which is protected at the 3'- and 5'-positions with tert-butyldimethylsilyl groups. The 2'-hydroxyl group is then selectively oxidized to a ketone using Dess-Martin periodinane. The resulting ketone is then reacted with p-nitrophenylhydrazine to form the nitrophenylhydrazone. The tert-butyldimethylsilyl groups are then removed, and the product is purified using column chromatography.
Applications De Recherche Scientifique
2-(p-Nitrophenyl)-2'-deoxyadenosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA replication and repair, as it can be incorporated into DNA strands and can be detected using UV spectroscopy. It has also been used as a tool to study the binding of proteins to DNA, as the nitrophenyl group can be used as a fluorescent probe.
Propriétés
Numéro CAS |
109875-45-8 |
|---|---|
Nom du produit |
2-(p-Nitrophenyl)-2'-deoxyadenosine |
Formule moléculaire |
C16H16N6O5 |
Poids moléculaire |
372.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-amino-2-(4-nitrophenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H16N6O5/c17-14-13-16(21(7-18-13)12-5-10(24)11(6-23)27-12)20-15(19-14)8-1-3-9(4-2-8)22(25)26/h1-4,7,10-12,23-24H,5-6H2,(H2,17,19,20)/t10-,11+,12+/m0/s1 |
Clé InChI |
UNGJDJLXCLUONS-QJPTWQEYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






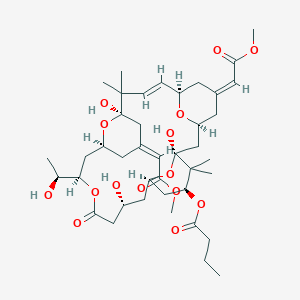
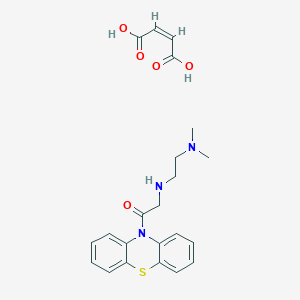
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)


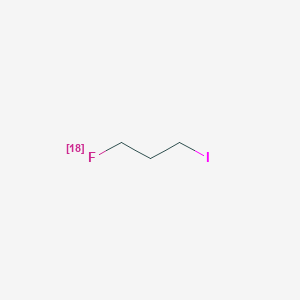

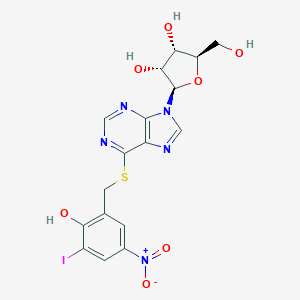
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
